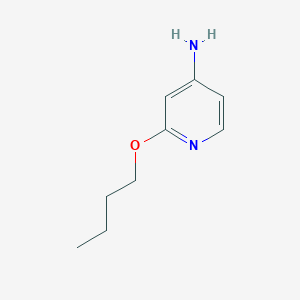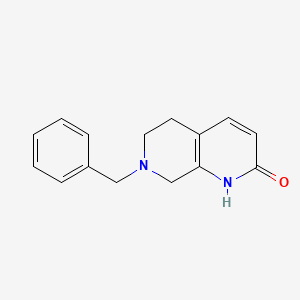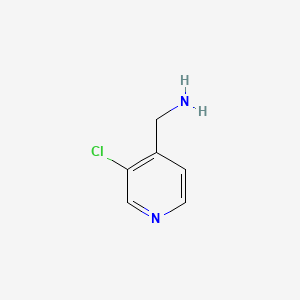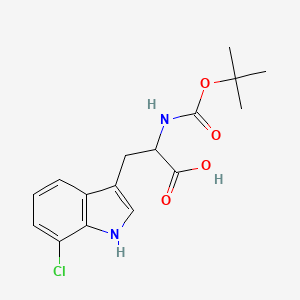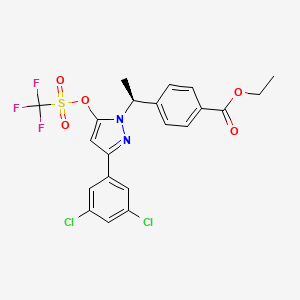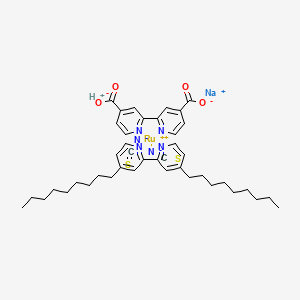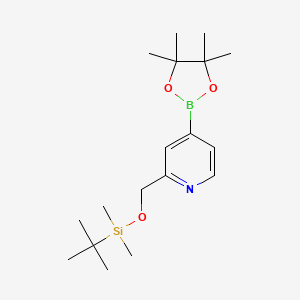
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester
Overview
Description
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is notable for its utility in various chemical transformations and its role as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is crucial for the SM coupling process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway, which leads to the formation of new carbon–carbon bonds . This reaction pathway is significant in organic synthesis, providing a method for chemically differentiated fragments to participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by environmental conditions such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters is dependent on the pH and can be considerably accelerated at physiological pH . Additionally, the compound’s reactivity can be influenced by the substituents in the aromatic ring .
Biochemical Analysis
Biochemical Properties
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes with transition metals, which are essential for catalytic processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic esters can influence cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic esters have been shown to inhibit certain proteases, which can lead to changes in cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form complexes with transition metals, which are crucial for catalytic activities in biochemical reactions. This compound can act as a ligand, binding to metal centers and facilitating the transfer of organic groups in Suzuki-Miyaura coupling reactions. Additionally, it can inhibit or activate enzymes by interacting with their active sites, leading to changes in gene expression and other cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that boronic esters can be sensitive to hydrolysis and oxidation, which can affect their long-term stability and reactivity. These changes can influence the compound’s effectiveness in biochemical reactions and its impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects in facilitating biochemical reactions and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. It is essential to determine the optimal dosage to balance the compound’s efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and catalytic reactions. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its application in synthetic chemistry and biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, impacting its activity and function. Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on biochemical reactions and cellular processes. The localization of the compound is crucial for its activity and function in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the boronic ester. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding boronic acid.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura coupling, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions yield boronic acids .
Scientific Research Applications
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the development of boron-containing drugs and probes for biological studies.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
2-((Tert-butyldimethylsilyloxy)methyl) pyridine-4-boronic acid pinacol ester is unique due to its silyl-protected hydroxyl group, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in complex synthetic routes where stability under various reaction conditions is required .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-12-14(10-11-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPSYFYQUPVLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678198 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880495-84-1 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


